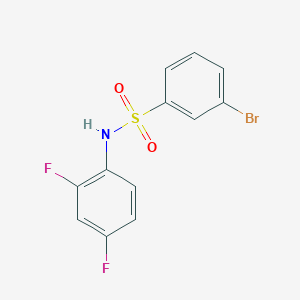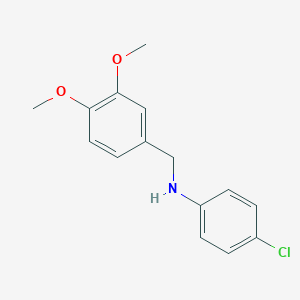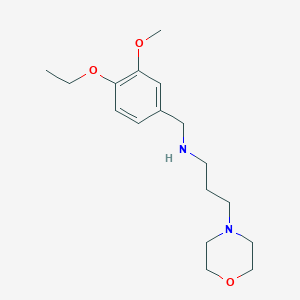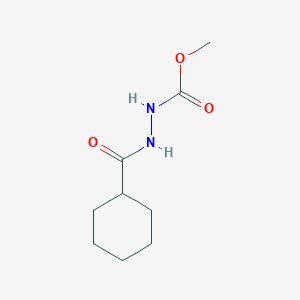
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, also known as BDF, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been extensively studied for their biological and pharmacological properties. BDF has been synthesized using various methods and has been found to have unique properties that make it a valuable tool for scientific investigations.
Wirkmechanismus
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of substrate molecules. This results in a decrease in the rate of the enzyme-catalyzed reaction, which can have various physiological effects. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, with an inhibition constant in the nanomolar range.
Biochemical and Physiological Effects:
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several advantages as a tool for scientific investigations. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for specialized equipment to perform certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase based on the 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide scaffold. Another area of interest is the investigation of the effects of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide on other physiological processes, such as ion transport and cell signaling. Additionally, the potential use of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as an anticancer agent warrants further investigation.
Synthesemethoden
The synthesis of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the amino group, resulting in the formation of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. The purity of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein crystallography. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been used as a scaffold for the development of novel inhibitors of other enzymes, such as histone deacetylases and matrix metalloproteinases.
Eigenschaften
Produktname |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H8BrF2NO2S |
Molekulargewicht |
348.16 g/mol |
IUPAC-Name |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
InChI-Schlüssel |
UQABOZXQMKJFCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)


![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)